Product packaging for Ezetimibe Azetidinone Ring-opened Impurity(Cat. No.:CAS No. 1391053-63-6)

Ezetimibe Azetidinone Ring-opened Impurity

Cat. No.: B1456492
CAS No.: 1391053-63-6
M. Wt: 427.4 g/mol
InChI Key: XGNDFEVQHMNNOJ-XPWALMASSA-N
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Description

Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) is a critical process-related impurity formed during the synthesis of ezetimibe, a cholesterol absorption inhibitor. Structurally, it arises from the hydrolysis or degradation of the azetidinone ring (a β-lactam analog) in ezetimibe, leading to a linear compound. This impurity is characterized by its molecular formula C₂₄H₂₃F₂NO₄ (molecular weight: 427.45 g/mol) and is controlled to ensure drug safety and efficacy . Its formation is linked to synthetic intermediates, particularly Eze-1, where incomplete ring closure or hydrolytic cleavage occurs during manufacturing . Regulatory guidelines, such as ICH Q3A, mandate its control below 0.10% in the final drug substance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23F2NO4 B1456492 Ezetimibe Azetidinone Ring-opened Impurity CAS No. 1391053-63-6

Properties

IUPAC Name

(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNDFEVQHMNNOJ-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Ezetimibe Azetidinone Ring-opened Impurity

Alkali-Induced Ring Opening Reaction

The primary and most documented method to prepare the ring-opened impurity involves controlled alkaline hydrolysis of Ezetimibe. This method is described in detail in patent CN107474000A:

  • Reactants and Conditions:

    • Ezetimibe is dissolved in a suitable solvent such as methanol, ethanol, tetrahydrofuran, or N,N-dimethylformamide.
    • An aqueous alkali solution (pH 7.5–9) is prepared using sodium bicarbonate, sodium carbonate, potassium carbonate, ammoniacal liquor, or diisopropylethylamine.
    • The molar ratio of Ezetimibe to alkali is maintained between 1:1.0 to 1:3.0.
    • The reaction temperature is controlled between 0°C and 30°C.
    • Reaction time ranges from 2 to 10 hours.
  • Reaction Procedure:

    • Dissolve Ezetimibe in the selected solvent.
    • Add the aqueous alkali solution slowly under temperature control.
    • Stir the mixture for the specified duration.
    • Monitor reaction completion via thin-layer chromatography (TLC).
    • Adjust pH to neutral (6–7) using dilute hydrochloric acid.
    • Remove solvents under controlled temperature.
    • Extract the product with dichloromethane.
    • Purify the crude product by column chromatography using dichloromethane:methanol (20:1, v/v).
  • Yield and Purity:

    • The isolated ring-opened impurity is obtained as a pale yellow oil or solid.
    • Yield typically reaches around 71.8%.
    • Purity by high-performance liquid chromatography (HPLC) exceeds 96%.

Table 1: Typical Reaction Conditions for Alkali-Induced Ring Opening

Parameter Range/Value
Solvent Methanol, Ethanol, THF, DMF
Alkali Type NaHCO3, Na2CO3, K2CO3, NH3, DIPEA
Molar Ratio (Ezetimibe:Alkali) 1:1.0 – 1:3.0
pH of Alkali Solution 7.5 – 9.0
Temperature 0 – 30 °C
Reaction Time 2 – 10 hours
Purification Column chromatography
Yield ~71.8%
Purity (HPLC) >96%

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Alkali Hydrolysis (Patent CN107474000A) Ezetimibe + aqueous alkali (NaHCO3, Na2CO3, K2CO3, NH3, DIPEA), solvents (MeOH, EtOH, THF, DMF), 0-30°C, 2-10h ~71.8 >96 Mild, environmentally friendly, scalable
Oxidative degradation (related impurity) Ezetimibe + oxidants (MnO2, KMnO4, H2O2), solvents (ethyl acetate, DCM), reflux 2-10h Not specified High Produces keto-acid impurity, related pathway

Chemical Reactions Analysis

Ezetimibe Azetidinone Ring-opened Impurity can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the impurity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Quality Control in Drug Manufacturing
    • Ezetimibe Azetidinone Ring-opened Impurity serves as a critical reference standard in the quality control of Ezetimibe formulations. Its presence is monitored to ensure compliance with regulatory standards, particularly in the context of impurities that may affect drug safety and efficacy .
  • Analytical Method Development
    • The compound is utilized in developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC). These methods are essential for determining the purity of Ezetimibe and its formulations, ensuring that any impurities are within acceptable limits .
  • Stability Studies
    • Stability studies involving Ezetimibe formulations often include assessments of this impurity. Understanding how it behaves under various conditions (temperature, humidity) can provide insights into the overall stability of the drug product .

Research Applications

  • Mechanistic Studies
    • Research involving this compound has been conducted to elucidate its role in lipid metabolism. Studies have shown that Ezetimibe significantly reduces plasma levels of intermediate-density lipoprotein (IDL) and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels . This mechanism is vital for understanding how impurities might influence pharmacodynamics.
  • Animal Studies
    • In preclinical studies using animal models (e.g., LDL receptor knockout mice), Ezetimibe has demonstrated a reduction in plasma cholesterol levels when administered alongside this impurity. Such studies are crucial for assessing the pharmacological profile of new formulations containing Ezetimibe .

Mechanism of Action

The mechanism of action of Ezetimibe Azetidinone Ring-opened Impurity is related to its parent compound, Ezetimibe. Ezetimibe works by selectively inhibiting the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine, reducing the absorption of cholesterol. The ring-opened impurity, however, may not retain the same inhibitory activity due to its altered structure .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key impurities associated with ezetimibe and analogous β-lactam-derived compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Feature Source
Ezetimibe Azetidinone Ring-opened 1391053-63-6 C₂₄H₂₃F₂NO₄ 427.45 Hydrolyzed azetidinone ring Ezetimibe synthesis intermediate
Desfluoro Ezetimibe 190595-66-5 C₂₄H₂₂FNO₃ 391.45 Missing fluorine atom on aromatic ring Eze-1 intermediate impurity
Cefdinir Impurity C Not specified C₁₄H₁₃N₃O₅S₂ 383.4 Ring-opened β-lactam fragment Cefdinir degradation
Citalopram Alkene Impurity 2512207-76-8 C₂₀H₂₁FN₂O 324.4 Ring-opening with alkene formation Citalopram synthesis
Ezetimibe Tetrahydropyran Impurity 1296129-15-1 C₂₄H₂₁F₂NO₃ 409.44 Tetrahydropyran ring substitution Side reaction in synthesis

Key Observations:

  • Structural Differentiation: The azetidinone ring-opened impurity in ezetimibe retains the core backbone but lacks the strained β-lactam ring, distinguishing it from desfluoro ezetimibe (loss of fluorine) and tetrahydropyran impurity (ring substitution).
  • Formation Pathways : Unlike β-lactam antibiotics (e.g., cefdinir), where ring-opening is often due to enzymatic degradation, ezetimibe’s ring-opened impurity arises during chemical synthesis, particularly in acidic or hydrolytic conditions.
  • Analytical Challenges : The ring-opened impurity co-elutes with ezetimibe in standard HPLC methods, necessitating chiral stationary phases (e.g., Chiralcel OD) for resolution.

Analytical and Control Strategies

  • Detection Methods :
    • HPLC : Validated methods using columns like Chiralcel OD resolve the ring-opened impurity (RRT 0.97) from ezetimibe, with a detection limit of 0.05%.
    • LC-MS : Protonated molecular ions (e.g., m/z 427 for the ring-opened impurity) and fragmentation patterns differentiate it from desfluoro impurities.
  • Control Limits :
    • Ring-opened impurity : Controlled at ≤0.10% in drug substance.
    • Desfluoro impurity : ≤0.15%.

Mechanistic Insights

  • Synthetic Origin: The ring-opened impurity forms during the coupling of Eze-1 intermediates, where incomplete azetidinone ring closure or hydrolysis occurs.

Comparative Data with β-Lactam Antibiotics

β-lactam drugs like cefdinir exhibit analogous ring-opening impurities but differ in biological impact:

Parameter Ezetimibe Ring-Opened Impurity Cefdinir Impurity C
Biological Activity Non-therapeutic Loss of antibacterial efficacy
Formation Pathway Synthetic hydrolysis Enzymatic degradation
Mass Spectral Profile m/z 427 [M+H]⁺ m/z 384 [M+H]⁺
Regulatory Control ≤0.10% ≤0.20% (per ICH)

Biological Activity

Ezetimibe is a lipid-lowering agent primarily used to reduce cholesterol absorption in the intestines. The compound's structure includes a beta-lactam ring, which is crucial for its biological activity. However, the focus of this article is on the biological activity associated with the Ezetimibe Azetidinone Ring-opened Impurity .

Overview of Ezetimibe

Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols, leading to a decrease in plasma cholesterol levels. Its chemical structure is represented as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone, with an empirical formula of C24H21F2NO3 and a molecular weight of 409.4 g/mol .

The biological activity of the ring-opened impurity arises from its interaction with cellular mechanisms involved in lipid metabolism. Research indicates that ezetimibe, including its impurities, can influence cholesterol homeostasis through various pathways:

  • Inhibition of Foam Cell Formation : Ezetimibe has been shown to suppress foam cell formation in macrophages via the caveolin-1/MAPK signaling pathway. This mechanism is critical as foam cells are implicated in atherosclerosis development .
  • Platelet Activation : Studies have demonstrated that ezetimibe reduces platelet activation markers in endothelial cells, suggesting potential cardiovascular protective effects .

Case Studies and Research Findings

A review of several studies highlights the impact of ezetimibe and its impurities on cholesterol levels and cardiovascular health:

  • Cholesterol Reduction in Animal Models :
    • In apolipoprotein E deficient mice, treatment with ezetimibe resulted in significant reductions in atherosclerotic lesions and serum cholesterol levels .
    • A study involving cholesterol-fed rats demonstrated that ezetimibe decreased total cholesterol levels significantly, with an effective dose (ED50) established at 0.03 mg/kg/day .
  • Post-Marketing Surveillance :
    • Data from post-marketing surveillance indicates that while ezetimibe is generally well-tolerated, hypersensitivity reactions have been reported. These reactions include anaphylaxis and urticaria, although they are considered rare .

Data Tables

The following table summarizes key findings from various studies on the biological activity of Ezetimibe and its ring-opened impurity:

StudyModelTreatmentKey Findings
ApoE-/- MiceEzetimibeReduced foam cell formation; decreased atherosclerotic lesions
Cholesterol-fed RatsEzetimibe (0.03 mg/kg/day)Significant reduction in total cholesterol levels
Human StudiesEzetimibeReported hypersensitivity reactions; low incidence

Q & A

Q. What analytical methods are validated for quantifying Ezetimibe Azetidinone Ring-opened Impurity in pharmaceutical formulations?

A reversed-phase HPLC method developed using Quality by Design (QbD) principles is recommended. This method has been validated per ICH Q2(R1) guidelines, demonstrating selectivity, linearity (R² > 0.999), and accuracy (recovery rates of 98–102%). It resolves the impurity from other degradation products, such as the tetrahydropyran (THP) compound, and is sensitive down to 0.01% concentration levels. Freshly prepared solutions should be analyzed within 5 hours to avoid THP compound instability, which increases by 0.02% after 24 hours . LC-MS/MS or UPLC-MS/MS can further confirm structural identity for ambiguous peaks .

Q. How does the synthetic pathway of Ezetimibe influence the formation of the Azetidinone Ring-opened Impurity?

The impurity is primarily a synthetic intermediate (Impurity D) rather than a degradation product. During synthesis, incomplete ring closure or hydrolysis of the β-lactam (azetidinone) ring can occur, leading to its formation. Process controls, such as strict reaction stoichiometry and purification steps, minimize its presence in the final API. Specifications typically limit it to <0.20% in compliance with pharmacopeial standards .

Q. What stability factors contribute to the formation of this impurity during storage?

Accelerated stability studies (40°C/75% relative humidity) show that excipients like magnesium oxide and polyvinylpyrrolidone can induce minor increases in impurity levels (e.g., 0.11–0.18% after 4 weeks). However, the risk of ring-opening due to degradation is low under standard storage conditions. Forced degradation studies (acid/alkaline hydrolysis, oxidation) are recommended to assess susceptibility to stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across batches or manufacturers?

Batch-to-batch variability in impurity profiles arises from differences in API synthesis (e.g., reaction time, purification efficiency). To address discrepancies:

  • Use orthogonal methods (e.g., HPLC with diode array detection and LC-MS) to confirm peak identity.
  • Apply statistical tools (e.g., ANOVA) to evaluate inter-batch variability.
  • Cross-validate methods using APIs from multiple suppliers, as qualitative differences in impurities have been observed even within the same manufacturer .

Q. What experimental designs are optimal for studying excipient compatibility with this compound?

Conduct binary mixture studies under accelerated conditions (40°C/75% RH for 4 weeks) to identify incompatible excipients. For example:

  • Avoid excipients with primary amines or aldehydes, which may react via Schiff base formation.
  • Monitor impurity levels using HPLC, complemented by DSC and XRD to detect physical instability. Magnesium oxide and hydrated ferric oxide have been shown to increase total impurities by 0.12% in formulations .

Q. What degradation pathways are hypothesized for the azetidinone ring under photolytic or oxidative stress?

Proposed pathways include:

  • Photolysis : UV exposure may induce ring-opening via cleavage of the β-lactam bond, forming a secondary amine.
  • Oxidation : Peroxide-mediated oxidation could generate hydroxylated intermediates, followed by ring hydrolysis. LC-MS/MS and NMR are critical for characterizing degradation products and validating degradation mechanisms .

Q. How can researchers differentiate between synthesis-related and degradation-related impurities in regulatory submissions?

  • Synthesis-related impurities : Track intermediates (e.g., Impurity D) using batch-specific impurity profiles and synthetic route analysis.
  • Degradation-related impurities : Conduct forced degradation studies (heat, light, pH) and compare results with stability data. Regulatory submissions must include impurity fate-and-reactivity studies to justify control strategies .

Methodological Considerations

  • Forced Degradation Protocols : Include 0.1N HCl/NaOH (70°C, 24h), 3% H₂O₂ (70°C, 24h), and photolysis (1.2 million lux-hours) to simulate extreme conditions. Use peak purity indices (e.g., spectral match ≥99%) to confirm homogeneity .
  • Data Analysis : Employ multivariate analysis (e.g., PCA) to correlate impurity levels with process parameters or storage conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe Azetidinone Ring-opened Impurity
Reactant of Route 2
Ezetimibe Azetidinone Ring-opened Impurity

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